molecular formula C8H10O2S B8126373 5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B8126373
M. Wt: 170.23 g/mol
InChI Key: CPABJNKZWPNXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is an organic compound with a unique structure that includes a thiophene ring fused with a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the reaction of 2,3-dimethoxythiophene with ethylene glycol or glycerol, followed by cyclization. This process can be carried out under acidic conditions, often using toluene-4-sulphonic acid as a catalyst . The reaction is usually performed in an organic solvent such as toluene at elevated temperatures (around 85°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.

Mechanism of Action

The mechanism by which 5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in redox reactions. The compound can undergo reversible oxidation and reduction, making it useful in applications that require electroactive materials. The molecular targets and pathways involved include the formation of conductive polymers and the interaction with various electron donors and acceptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its ethyl substitution, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new materials with tailored properties for specific applications.

Properties

IUPAC Name

5-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-7-8-6(5-11-7)9-3-4-10-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPABJNKZWPNXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CS1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.